molecular formula C16H14Cl2O4 B2971092 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid CAS No. 938293-48-2

3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid

Cat. No.: B2971092
CAS No.: 938293-48-2
M. Wt: 341.18
InChI Key: NWLIZYAECDDHKR-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid is an organic compound with a complex structure that includes chloro, benzyl, and ethoxy functional groups

Preparation Methods

The synthesis of 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-hydroxybenzoic acid with 4-chlorobenzyl chloride in the presence of a base to form the intermediate 3-chloro-4-[(4-chlorobenzyl)oxy]benzoic acid. This intermediate is then ethoxylated using ethyl iodide and a base to yield the final product .

Chemical Reactions Analysis

3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Scientific Research Applications

3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid include:

Properties

IUPAC Name

3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-2-21-14-8-11(16(19)20)7-13(18)15(14)22-9-10-3-5-12(17)6-4-10/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLIZYAECDDHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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